N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide
Overview
Description
N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound that features a benzoxazole ring fused with a naphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, which is then functionalized to introduce the phenyl and naphthalene groups. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials, such as optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure with similar aromatic properties.
Benzimidazole: Contains a nitrogen atom instead of oxygen in the ring.
Benzothiazole: Features a sulfur atom in place of oxygen.
Benzofuran: Lacks the nitrogen atom present in benzoxazole.
Uniqueness
N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide is unique due to its combination of a benzoxazole ring with a naphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
IUPAC Name |
N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2S/c1-16-12-13-23-22(14-16)28-25(31-23)18-8-4-9-19(15-18)27-26(32)29-24(30)21-11-5-7-17-6-2-3-10-20(17)21/h2-15H,1H3,(H2,27,29,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFQBQXBMVVXGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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